4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate
Description
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, making it a subject of interest for researchers exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)22-15-4-2-12(3-5-15)16(21)18-13-7-9-19-14(10-13)6-8-17-19/h2-6,8,13H,7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUNOESWUNHQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 2-Hydroxybiphenyl
- 4-Methoxyphenylboronic acid
Uniqueness
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate stands out due to its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.30 g/mol
- CAS Number : 149978-63-2
The structure features a tetrahydropyrazolo moiety linked to a phenyl acetate, which may influence its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant antitumor activity against various cancer cell lines. A study on pyrazole derivatives reported their effectiveness in inhibiting BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and proliferation .
Case Study: Breast Cancer
In a specific study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives exhibited cytotoxic effects and were tested in combination with doxorubicin. The results indicated a synergistic effect that enhanced the overall antitumor efficacy .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain synthesized pyrazole carboxamides exhibit notable antifungal activity against pathogens such as Rhizoctonia solani, with EC50 values comparable to commercial fungicides . This suggests that compounds like this compound could be explored further for their antifungal potential.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. They have been shown to inhibit key inflammatory pathways and cytokine production. A review highlighted that various pyrazole compounds could serve as effective anti-inflammatory agents due to their ability to modulate inflammatory responses .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives inhibit kinases involved in cancer progression.
- Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : Some studies suggest that pyrazoles exhibit antioxidant activity that contributes to their therapeutic effects .
Data Table: Biological Activities of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
